3-Amino-2-(4-chlorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one 3-Amino-2-(4-chlorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 332883-86-0
VCID: VC0471521
InChI: InChI=1S/C20H17ClN2O2S/c1-20(2)8-14-12(15(24)9-20)7-13-16(22)18(26-19(13)23-14)17(25)10-3-5-11(21)6-4-10/h3-7H,8-9,22H2,1-2H3
SMILES: CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Cl)N)C(=O)C1)C
Molecular Formula: C20H17ClN2O2S
Molecular Weight: 384.9g/mol

3-Amino-2-(4-chlorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

CAS No.: 332883-86-0

Main Products

VCID: VC0471521

Molecular Formula: C20H17ClN2O2S

Molecular Weight: 384.9g/mol

3-Amino-2-(4-chlorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one - 332883-86-0

CAS No. 332883-86-0
Product Name 3-Amino-2-(4-chlorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Molecular Formula C20H17ClN2O2S
Molecular Weight 384.9g/mol
IUPAC Name 3-amino-2-(4-chlorobenzoyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Standard InChI InChI=1S/C20H17ClN2O2S/c1-20(2)8-14-12(15(24)9-20)7-13-16(22)18(26-19(13)23-14)17(25)10-3-5-11(21)6-4-10/h3-7H,8-9,22H2,1-2H3
Standard InChIKey HPILHPJBTCJLPF-UHFFFAOYSA-N
SMILES CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Cl)N)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Cl)N)C(=O)C1)C
PubChem Compound 991171
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator